molecular formula C12H11NO2 B5885269 1-Propanoylindole-3-carbaldehyde

1-Propanoylindole-3-carbaldehyde

Cat. No.: B5885269
M. Wt: 201.22 g/mol
InChI Key: ACKLMSYSJQUZLQ-UHFFFAOYSA-N
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Description

1-Propanoylindole-3-carbaldehyde is an indole derivative featuring a propanoyl group (CH₂CH₂CO-) at the N1 position and a carbaldehyde (-CHO) group at the C3 position of the indole ring. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The substitution at the N1 position, such as the propanoyl group, significantly influences the compound’s physicochemical properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-propanoylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-12(15)13-7-9(8-14)10-5-3-4-6-11(10)13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLMSYSJQUZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Propanoylindole-3-carbaldehyde typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. These reactions combine multiple starting materials in a single step to produce complex molecules. One common method involves the use of indole-3-carbaldehyde as a precursor, which undergoes various chemical transformations to yield the desired compound .

Industrial production methods often utilize green chemistry principles to minimize the use of hazardous reagents and solvents. For instance, the use of oxygen as an oxidant and water as a solvent are preferred to achieve environmentally friendly synthesis .

Chemical Reactions Analysis

1-Propanoylindole-3-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Propanoylindole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in cancer treatment and antiviral therapies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Propanoylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde

  • Substituent: A dimethylamino-hydroxypropyl group at N1.
  • Molecular Weight : 246.30 g/mol .

1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde

  • Substituent : A pyridinyl-indole moiety at N1.
  • Key Features : The extended aromatic system may increase π-π stacking interactions, influencing binding affinity in biological systems .

Heterocyclic Carbaldehyde Analogs

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole ring with benzoyl and phenyl groups.
  • Biological Activity : Exhibits antioxidant (IC₅₀: 12.5 μM) and anti-inflammatory (COX-2 inhibition: 78% at 50 μM) properties .
  • Comparison : Unlike indole derivatives, pyrazole-based carbaldehydes may prioritize electron-deficient aromatic systems for redox activity.

2-Arylfuro[3,2-b]pyran-3-carbaldehydes

  • Core Structure : Furopyran fused ring.
  • Synthesis : Often involves cyclization and formylation steps, similar to indole-3-carbaldehyde synthesis .
  • Key Features : The oxygen-rich furopyran system may confer distinct electronic properties compared to nitrogen-containing indoles.

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Notable Biological Activity Reference
This compound Indole N1: Propanoyl 201.22* Not reported in evidence -
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde Indole N1: Dimethylamino-hydroxypropyl 246.30 Not reported in evidence
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole N1: Benzoyl; C3: Phenyl - Antioxidant, Anti-inflammatory
2-Arylfuro[3,2-b]pyran-3-carbaldehydes Furopyran C2: Aryl - Synthetic focus; activity not cited

*Calculated based on molecular formula C₁₂H₁₁NO₂.

Key Research Findings and Implications

Substituent Effects: Lipophilic groups (e.g., propanoyl) may enhance membrane permeability, whereas hydrophilic groups (e.g., dimethylamino-hydroxypropyl) improve solubility . Electron-withdrawing substituents (e.g., benzoyl) can modulate redox activity, as seen in pyrazole-4-carbaldehydes .

Heterocycle choice (indole vs. pyrazole vs. furopyran) dictates electronic properties and target selectivity.

Synthetic Considerations :

  • Friedel-Crafts acylation and Vilsmeier-Haack formylation are common methods for indole-3-carbaldehyde derivatives .
  • Pyrazole and furopyran systems require tailored cyclization strategies .

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